9-cis-5,6-Epoxy-5,6-dihydro-retinoic Acid

Descripción

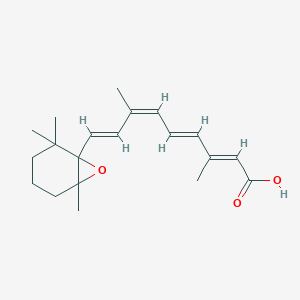

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(2E,4E,6Z,8E)-3,7-dimethyl-9-(2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-yl)nona-2,4,6,8-tetraenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O3/c1-15(8-6-9-16(2)14-17(21)22)10-13-20-18(3,4)11-7-12-19(20,5)23-20/h6,8-10,13-14H,7,11-12H2,1-5H3,(H,21,22)/b9-6+,13-10+,15-8-,16-14+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEEHJLBAOLGBJZ-OZBVMKDFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC=CC(=CC(=O)O)C)C=CC12C(CCCC1(O2)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C/C=C/C(=C/C(=O)O)/C)/C=C/C12C(CCCC1(O2)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthesis and Endogenous Formation of 9 Cis 5,6 Epoxy 5,6 Dihydro Retinoic Acid

Metabolic Pathways Leading to Retinoic Acid Production

Retinoic acid, in its various isomeric forms, is not obtained directly from the diet but is synthesized in the body from vitamin A (retinol). ontosight.aiyoutube.com This conversion is a critical, tightly regulated process essential for numerous physiological functions, including embryonic development and cellular differentiation. ontosight.ainih.gov The synthesis occurs through a two-step oxidation pathway. nih.govnih.govnih.gov

Role of Retinol (B82714) Dehydrogenases and Retinaldehyde Dehydrogenases

The initial and generally rate-limiting step in retinoic acid biosynthesis is the oxidation of retinol to retinaldehyde. nih.govnih.gov This reversible reaction is catalyzed by a group of enzymes known as retinol dehydrogenases (RDHs), which are part of the medium-chain or short-chain dehydrogenase/reductase (SDR) enzyme superfamilies. ontosight.ainih.govnih.govresearchgate.net

The second step involves the irreversible oxidation of retinaldehyde to retinoic acid. nih.govnih.gov This reaction is carried out by retinaldehyde dehydrogenases (RALDHs), which belong to the aldehyde dehydrogenase (ALDH) superfamily of enzymes. nih.govencyclopedia.pubmdpi.com In mammals, three primary RALDH isozymes have been identified—ALDH1A1 (RALDH1), ALDH1A2 (RALDH2), and ALDH1A3 (RALDH3)—which contribute to retinoic acid synthesis in a specific spatiotemporal manner during development and in adult tissues. nih.govbiologists.com

| Step | Substrate | Product | Enzyme Class | Specific Enzymes (Examples) | Reversibility |

|---|---|---|---|---|---|

| 1 | Retinol | Retinaldehyde | Retinol Dehydrogenases (RDHs) | RDH10, DHRS3 | Reversible |

| 2 | Retinaldehyde | Retinoic Acid | Retinaldehyde Dehydrogenases (RALDHs) | ALDH1A1, ALDH1A2, ALDH1A3 | Irreversible |

Isomerization Processes of Retinoids (e.g., all-trans to 9-cis)

The formation of the 9-cis isomer of retinoic acid, the direct precursor to 9-cis-5,6-Epoxy-5,6-dihydro-retinoic acid, can occur through several proposed pathways. While all-trans-retinoic acid is the most abundant isomer, the generation of 9-cis-retinoic acid is crucial as it serves as a specific ligand for retinoid X receptors (RXRs). portlandpress.comnih.gov

Direct Isomerization: Studies have demonstrated that all-trans-retinoic acid can be directly isomerized to 9-cis-retinoic acid. This conversion has been observed in bovine liver membranes, suggesting a potential enzymatic process mediated by thiol groups. researchgate.netnih.govnih.gov However, this isomerization is often inefficient, with the chemical equilibrium strongly favoring the all-trans isomer. researchgate.netresearchgate.net

Biosynthesis from 9-cis-Carotenoids: Dietary 9-cis-β-carotene can serve as a precursor. In human intestinal mucosa, 9-cis-β-carotene is cleaved to produce 9-cis-retinal (B17824), which is then oxidized to 9-cis-retinoic acid by RALDHs. medchemexpress.comnih.gov

Biosynthesis from 9-cis-Retinol (B22316): Another significant pathway involves the isomerization of all-trans-retinol to 9-cis-retinol. pnas.org This 9-cis-retinol is then oxidized to 9-cis-retinal by a specific 9-cis-retinol dehydrogenase (cRDH). nih.govacs.org Subsequently, 9-cis-retinal is converted to 9-cis-retinoic acid. nih.gov This suggests two independent, and separately controlled, pathways for the synthesis of the all-trans and 9-cis isomers of retinoic acid. pnas.org

Epoxidation Mechanisms in Retinoid Metabolism

Epoxidation represents a key metabolic transformation for various endogenous compounds, including retinoids. The formation of an epoxide ring at the 5,6-position of the cyclohexenyl ring of retinoic acid creates 5,6-epoxy-retinoic acid, a known physiological metabolite in rats. acs.orgnih.gov This process is generally considered part of the catabolic pathway for retinoic acid. nih.gov

Enzymatic Pathways of 5,6-Epoxy-retinoic Acid Formation

The conversion of retinoic acid to its 5,6-epoxy derivative is an enzymatic process. While much of the research has focused on the all-trans isomer, it is presumed that similar enzymatic systems are responsible for the epoxidation of 9-cis-retinoic acid.

An enzyme system with retinoic acid 5,6-epoxidase activity has been identified in the particulate fraction of rat kidney homogenates. nih.gov Research has characterized this enzymatic activity, revealing several key properties.

| Property | Description | Reference |

|---|---|---|

| Cofactor Dependence | Requires ATP and NADPH | nih.gov |

| Oxygen Requirement | Dependent on molecular oxygen | nih.gov |

| Stimulation | Stimulated by Fe2+ ions | nih.gov |

| Inhibition | Inhibited by Mn2+, Zn2+, Cu2+, EDTA, and N,N'-diphenyl-para-phenylenediamine | nih.gov |

| Enzyme Class Similarity | Properties are most similar to microsomal lipid peroxidases | nih.gov |

Notably, experiments have shown that blocking this epoxidation in vivo does not appear to inhibit the primary biological functions of retinoic acid. nih.gov In addition to this specific epoxidase activity, other proteins such as hemoglobin and plant-based enzymes like soybean lipoxygenase have been shown to catalyze the 5,6-epoxidation of retinoic acid in vitro. nih.govnih.gov

The cytochrome P450 (CYP) superfamily of enzymes are major catalysts in the metabolism of a vast array of compounds, including steroids, fatty acids, and xenobiotics. mdpi.com They are critically involved in the catabolism of retinoic acid, primarily through hydroxylation reactions. nih.govwikipedia.org The CYP26 family of enzymes (including CYP26A1, B1, and C1) are particularly recognized for their role in degrading retinoic acid to maintain its homeostasis. nih.govresearchgate.net

CYP enzymes are well-known to catalyze epoxidation reactions. researchgate.netresearchgate.net The general mechanism involves the formation of a highly reactive iron-oxo intermediate (Compound I) that transfers an oxygen atom to the substrate's double bond. researchgate.netnih.gov It is reported that various CYP enzymes are involved in the metabolism of retinoic acid into metabolites that include 5,6-epoxy RA. mdpi.com While a specific CYP isoform has not been definitively identified as the sole or primary retinoic acid 5,6-epoxidase in vivo, their established role in retinoid metabolism and their catalytic capacity for epoxidation strongly implicate them in the formation of this compound from its 9-cis-retinoic acid precursor. researchgate.netmdpi.com

Non-Enzymatic Generation via Oxidative Stress and Free Radical Reactions

While enzymatic pathways are the primary route for the biosynthesis of retinoid metabolites, non-enzymatic generation under conditions of oxidative stress is a potential alternative. Direct evidence for the in vivo formation of this compound via free radical reactions is not extensively documented. However, the polyene chain of retinoic acid is susceptible to oxidation.

Reactive oxygen species (ROS), which are produced in excess during oxidative stress, are known to react with carbon-carbon double bonds to form epoxides. It is chemically plausible that free radicals could attack the 5,6-double bond of 9-cis-retinoic acid, leading to its non-enzymatic epoxidation.

Evidence for a non-enzymatic pathway comes from studies on the photodegradation of retinoids. The UVA irradiation of an all-trans-retinoic acid conjugate was shown to result in the formation of 5,6-epoxy-(E)-retinoic acid, demonstrating that non-enzymatic epoxidation is possible under specific energy-imparting conditions. researchgate.net This suggests that similar reactions could occur in tissues experiencing high levels of oxidative stress, although this remains an area requiring further investigation.

Endogenous Occurrence and Distribution

Detection and Quantification of this compound in Biological Tissues

The detection and quantification of retinoid metabolites, which often exist at very low concentrations, require highly sensitive and specific analytical methods. The principal techniques employed for this purpose are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). nih.govsciex.comnih.gov

These methods allow for the separation of various retinoid isomers and metabolites from complex biological matrices like tissue homogenates or serum. nih.govsciex.com Mass spectrometry provides definitive identification based on the mass-to-charge ratio of the molecule and its fragmentation patterns, while chromatographic separation resolves structurally similar isomers. nih.govnih.gov

Using these techniques, 5,6-epoxyretinoic acid (in its all-trans form) was unequivocally identified as an endogenous retinoid in rat kidney tissue. nih.govresearchgate.net The isolation involved extraction from tissue, separation by chromatography, and identification through chemical derivatization and mass spectroscopy. nih.gov The application of such sensitive assays is crucial for determining the presence and physiological concentrations of this compound in various biological samples.

Comparative Analysis of this compound Levels Relative to Other Retinoids

Studies quantifying endogenous retinoid pools demonstrate that 5,6-epoxyretinoic acid is a minor but significant metabolite compared to its precursors. In a key study analyzing retinoid levels in rat kidney, the concentration of 5,6-epoxyretinoic acid was found to be lower than that of all-trans-retinoic acid, retinol, and the primary storage form, retinyl palmitate. nih.gov

This comparative analysis highlights that while the epoxidated form is present in smaller quantities, it constitutes a measurable part of the acidic retinoid metabolites within the tissue. nih.gov

| Retinoid Compound | Concentration (µM) |

|---|---|

| Retinyl palmitate | 8.7 |

| Retinol | 4.6 |

| all-trans-Retinoic Acid | 1.3 |

| 5,6-Epoxyretinoic Acid | 0.25 |

Data sourced from McCormick, A. M., & Napoli, J. L. (1982). nih.gov

In human serum, while various isomers of retinoic acid have been quantified, 5,6-epoxyretinoic acid has not typically been measured in these analyses. For context, the levels of major retinoic acid isomers in healthy human serum are in the low nanomolar range, underscoring the trace nature of these signaling molecules. nih.gov

| Retinoid Compound | Concentration (nM) |

|---|---|

| all-trans-Retinoic Acid | 3.1 ± 0.2 |

| 13-cis-Retinoic Acid | 5.3 ± 1.3 |

| 9-cis-Retinoic Acid | 0.1 ± 0.02 |

| 9,13-dicis-Retinoic Acid | 0.4 ± 0.4 |

Data sourced from Arnhold, T., et al. (2015). Note: 5,6-Epoxyretinoic Acid was not quantified in this study. nih.gov

These data collectively indicate that this compound is likely a very low-abundance metabolite, and its physiological relevance is an area of ongoing research.

Molecular and Cellular Mechanisms of Action of 9 Cis 5,6 Epoxy 5,6 Dihydro Retinoic Acid

Interaction with Retinoid Receptor Systems

The interaction of 9-cis-5,6-epoxy-5,6-dihydro-retinoic acid with retinoid receptors is a critical determinant of its biological activity. This includes its ability to act as an agonist or antagonist and its binding affinity for various receptor subtypes.

While direct studies on the agonistic and antagonistic properties of this compound are limited, the activities of its parent compound, 9-cis-retinoic acid, and the related compound, all-trans-5,6-epoxy-retinoic acid, provide valuable insights.

9-cis-retinoic acid is a well-established high-affinity ligand and agonist for Retinoid X Receptors (RXRs). nih.gov This interaction is crucial as RXRs play a central role in nuclear receptor signaling. Some research also suggests that 9-cis-retinoic acid may act as a natural antagonist for the retinoic acid receptor (RAR) response pathway. In the presence of all-trans-retinoic acid, 9-cis-retinoic acid has been shown to inhibit the transactivation of RARs in a dose-dependent manner.

Conversely, the all-trans isomer of the epoxy metabolite, all-trans-5,6-epoxy-retinoic acid, functions as an agonist for all three isoforms of the retinoic acid receptor (RARα, RARβ, and RARγ).

It is important to note that the specific agonistic or antagonistic profile of this compound itself on RARs and RXRs requires direct experimental evaluation.

For instance, all-trans-5,6-epoxy-retinoic acid has been shown to be a potent agonist for all RAR isoforms, with reported EC50 values of 77 nM for RARα, 35 nM for RARβ, and 4 nM for RARγ. This indicates a degree of selectivity, with the highest potency observed for RARγ.

Studies on 9-cis-retinoic acid have also provided insights into its binding characteristics. In competitive binding assays, 9-cis-retinoic acid competes for binding to RARα, RARβ, and RARγ. The IC50 values, which represent the concentration of a ligand that displaces 50% of a radiolabeled ligand, have been determined for 9-cis-retinoic acid against [3H]t-RA binding to mouse RARs. These values demonstrate differential binding to the RAR isoforms.

| RAR Isoform | EC50 (nM) |

|---|---|

| RARα | 77 |

| RARβ | 35 |

| RARγ | 4 |

| RAR Isoform | IC50 (nM) |

|---|---|

| RARα | 31 |

| RARβ | 8 |

| RARγ | 60 |

These tables present data for related compounds due to the absence of specific data for this compound.

Retinoid receptors function by forming dimers that bind to specific DNA sequences. RXRs are unique in their ability to form both homodimers (RXR/RXR) and heterodimers with other nuclear receptors, including RARs and Peroxisome Proliferator-Activated Receptors (PPARs).

The ability of 9-cis-retinoic acid to activate RXRs is significant because the formation of RAR/RXR heterodimers is a key mechanism through which retinoid signaling occurs. The activation of the RXR component of these heterodimers can modulate the transcriptional activity of the complex. Furthermore, 9-cis-retinoic acid has been shown to influence the formation of PPAR-RXRα heterodimers, which regulate genes involved in lipid metabolism. The binding of 9-cis-retinoic acid to RXR within this heterodimer can lead to a synergistic induction of gene expression in the presence of a PPAR agonist.

Some evidence suggests that 9-cis-retinoic acid can destabilize RAR homodimer complexes, potentially shifting the equilibrium towards the formation of heterodimers. The specific influence of this compound on the formation and stability of these various receptor dimers remains to be elucidated.

Transcriptional Regulation and Gene Expression Modulation

The binding of a ligand to a retinoid receptor initiates a cascade of events that ultimately leads to the modulation of target gene expression. This process is central to the physiological effects of retinoids.

RAR/RXR heterodimers typically bind to Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes to regulate their transcription. RXR homodimers, on the other hand, bind to Retinoid X Response Elements (RXREs).

The activation of retinoid receptors and their respective response elements leads to changes in the expression of a wide array of downstream genes. These genes are involved in various cellular processes, including proliferation, differentiation, and apoptosis.

For example, 9-cis-retinoic acid has been shown to inhibit the growth of certain cancer cell lines and induce the expression of genes that can suppress tumor growth. who.int It can also modulate the expression of genes involved in lipid metabolism through its activation of PPAR/RXR heterodimers. The specific downstream gene expression profiles modulated by this compound in various target cells have not yet been characterized.

Crosstalk with Other Transcriptional Pathways and Signaling Networks

Research into the specific crosstalk of this compound with other transcriptional pathways is still an emerging field. However, studies on the closely related parent compound, 9-cis-retinoic acid, provide significant insights into potential mechanisms. 9-cis-retinoic acid is known to influence key signaling pathways that are fundamental to cellular processes.

Notably, 9-cis-retinoic acid has been shown to interact with the Wnt and Notch signaling pathways . nih.gov In the context of neural stem cell differentiation, 9-cis-retinoic acid, along with 1,25-dihydroxyvitamin D3, has been found to promote the differentiation of oligodendrocytes by inhibiting these pathways. nih.gov The Wnt signaling pathway, which is initiated by the binding of Wnt proteins to Frizzled receptors and LRP5/6 co-receptors, is inhibited, which in turn can suppress the myelin basic protein and allow for oligodendrocyte differentiation. nih.gov Similarly, the Notch signaling pathway, which typically represses oligodendrocyte differentiation through the activation of the HES5 transcription factor, is also downregulated by 9-cis-retinoic acid. nih.gov

Furthermore, the signaling of 9-cis-retinoic acid is intrinsically linked to the activity of its nuclear receptors, the Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs). nih.gov These receptors can form heterodimers with other nuclear receptors, such as the Vitamin D receptor (VDR), creating a direct link to the vitamin D signaling pathway. nih.gov This heterodimerization allows for a complex interplay and regulation of gene expression that is dependent on the presence of both ligands. The ability of RXR to form heterodimers with a variety of other nuclear receptors suggests that 9-cis-retinoic acid and its metabolites could have far-reaching effects on numerous cellular signaling networks.

Modulation of Cellular Processes

Regulation of Cell Proliferation and Cell Cycle Progression in In Vitro Models

9-cis-retinoic acid, the precursor to this compound, has demonstrated significant effects on the regulation of cell proliferation and cell cycle progression across a variety of in vitro models. who.int A primary mechanism of action is the inhibition of cell growth and the induction of cell cycle arrest, often at the G1 phase. who.int

In breast cancer cell lines, 9-cis-retinoic acid has been observed to suppress the progression of the cell cycle from the G1 to the S phase. This is achieved by reducing the expression of cyclin D. who.int In gastric cancer cells, a transient increase in the cyclin-dependent kinase inhibitor, p21/Waf1/Cip1, has been noted following treatment with 9-cis-retinoic acid, leading to growth inhibition. who.int

The antiproliferative effects of 9-cis-retinoic acid are not limited to cancer cells. In human SEB-1 sebocytes, this compound has been shown to decrease cell numbers, with a portion of this decrease attributed to cell cycle arrest. core.ac.uk This is evidenced by decreased DNA synthesis and cyclin D1 expression, alongside an increase in p21 protein expression. core.ac.uk

The following table summarizes the effects of 9-cis-retinoic acid on cell proliferation in different in vitro models:

| Cell Line | Cancer Type | Effect | Mechanism | Reference |

| Various Breast Cancer Lines | Breast Cancer | Suppresses G1 to S phase progression | Reduced cyclin D expression | who.int |

| Gastric Cancer Cell Lines | Gastric Cancer | Inhibited growth | Transient increase in p21/Waf1/Cip1 | who.int |

| Neuroblastoma Cells | Neuroblastoma | Inhibited growth | Suppression of myc expression | who.int |

| SEB-1 Sebocytes | N/A | Decreased cell number | Decreased DNA synthesis, increased p21, decreased cyclin D1 | core.ac.uk |

| Epstein-Barr virus-infected lymphoblastoid cell lines | Lymphoblastoid Cancer | Inhibits proliferation | Not specified | stemcell.com |

| Human gastric cancer cells | Gastric Cancer | Inhibits growth | Not specified | stemcell.com |

| Primary mantle cell lymphoma cells | Mantle Cell Lymphoma | Inhibits spontaneous proliferation | Not specified | stemcell.com |

Induction of Cellular Differentiation in Specific Cell Lineages

9-cis-retinoic acid is a potent inducer of cellular differentiation in various cell lineages. who.int This activity is crucial for its potential therapeutic applications, particularly in oncology and regenerative medicine.

In the context of hematopoietic cells , 9-cis-retinoic acid has been shown to induce differentiation in acute promyelocytic leukemia (APL) and acute myeloid leukemia (AML) cells. who.int It is also a more potent inducer of differentiation in HL-60 cells compared to all-trans-retinoic acid. who.int

For neural cell lineages , 9-cis-retinoic acid has demonstrated the ability to induce neuronal differentiation. In P19 mouse embryonal carcinoma cells, it shows activity equal to that of all-trans-retinoic acid in inducing differentiation into neurons and glial cells. nih.gov Notably, in a subline of P19 cells (RAC65) that is non-responsive to all-trans-retinoic acid, 9-cis-retinoic acid is 10-fold more effective at inducing neuronal differentiation. nih.gov Furthermore, in human neural stem cells, both 9-cis-retinoic acid and all-trans-retinoic acid have been found to promote glial cell fates over neural differentiation. nih.gov

The compound also plays a role in the differentiation of other cell types. It induces myogenic differentiation of C2C12 myoblast progenitor cells and enhances BMP9-induced osteogenic differentiation of mesenchymal progenitor cells. stemcell.com In embryonic mouse pancreas grown in collagen gel, it induces the formation of pancreatic ducts. stemcell.com

The table below outlines the differentiation-inducing effects of 9-cis-retinoic acid on various cell lineages:

| Cell Lineage | Cell Type | Effect | Reference |

| Hematopoietic | Acute Promyelocytic Leukemia (APL) cells | Induces differentiation | who.int |

| Hematopoietic | Acute Myeloid Leukemia (AML) cells | Induces differentiation | who.int |

| Hematopoietic | HL-60 cells | Potent inducer of differentiation | who.int |

| Neural | P19 Mouse Embryonal Carcinoma cells | Induces differentiation into neurons and glial cells | nih.gov |

| Neural | RAC65 Embryonal Carcinoma cells | 10-fold more effective induction of neuronal differentiation than ATRA | nih.gov |

| Neural | Human Neural Stem Cells | Promotes glial cell fates over neural differentiation | nih.gov |

| Myogenic | C2C12 Myoblast Progenitor cells | Induces myogenic differentiation | stemcell.com |

| Osteogenic | Mesenchymal Progenitor cells | Enhances BMP9-induced osteogenic differentiation | stemcell.com |

| Pancreatic | Embryonic Mouse Pancreas | Induces formation of pancreatic ducts | stemcell.com |

Mechanisms of Apoptosis Induction and Programmed Cell Death Pathways

9-cis-retinoic acid is capable of inducing apoptosis, or programmed cell death, in several cell types, a mechanism that is critical to its anti-cancer properties. who.int The pathways through which it elicits this effect can vary depending on the cellular context.

In the human leukemia cell line HL-60, 9-cis-retinoic acid initiates apoptosis after irreversibly committing the cells to differentiation. nih.gov A key molecular event in this process is the downregulation of the anti-apoptotic protein Bcl-2. nih.gov The reduction of Bcl-2 expression appears to play a significant role in the apoptosis of these differentiated leukemic cells. nih.gov Notably, 9-cis-retinoic acid is more potent than all-trans-retinoic acid in inducing this terminal differentiation-associated apoptosis and in downregulating Bcl-2. nih.gov Interestingly, in some HL-60 sublines, 9-cis-retinoic acid can induce apoptosis even without inducing differentiation. who.int

In a different cellular system, T-cell hybridomas, 9-cis-retinoic acid has been shown to inhibit activation-induced apoptosis. nih.gov This seemingly contradictory effect highlights the cell-type-specific actions of this compound. The inhibition of apoptosis in T-cell hybridomas is achieved by blocking the expression of Fas ligand (FasL) following T-cell receptor-mediated activation. nih.gov This inhibition occurs at the level of FasL mRNA, which prevents the subsequent expression of the FasL protein on the cell surface. nih.gov This action requires the activation of both RAR and RXR signaling pathways. nih.gov

The following table summarizes the known mechanisms of apoptosis modulation by 9-cis-retinoic acid:

| Cell Type | Effect on Apoptosis | Mechanism | Key Molecules | Reference |

| HL-60 (Human Leukemia) | Induction | Occurs after differentiation commitment | Downregulation of Bcl-2 | nih.gov |

| T-cell Hybridomas | Inhibition of activation-induced apoptosis | Blocking of Fas ligand expression at the mRNA level | Fas Ligand (FasL) | nih.gov |

Influence on Cellular Adhesion and Migration Mechanisms

9-cis-retinoic acid has been shown to modulate cellular adhesion, a critical process in immune responses, tissue integrity, and cancer metastasis. nih.gov The mechanisms underlying this influence can be both dependent on and independent of integrin function. nih.gov

In immune cell lineages, such as the RPMI 8866 B-cell line, 9-cis-retinoic acid promotes cell adhesion to specific immune ligands like sVCAM-Fc and ADAM28 Dis-Fc. nih.gov This augmented adhesion is observed after both acute (24 hours) and more prolonged (72 hours) exposure to the compound. nih.gov

A key aspect of this pro-adhesive effect is its relationship with integrins, a family of cell surface receptors that mediate cell-extracellular matrix and cell-cell interactions. While retinoids are known to modulate both integrin and integrin ligand expression, 9-cis-retinoic acid can also stimulate B-cell adhesion through mechanisms that are independent of integrin function. nih.gov However, in other contexts, the involvement of integrins is more direct. For example, in K562 cells, troglitazone-induced decreases in cellular adhesion and α5 integrin subunit expression can be restored to levels comparable to vehicle treatment by co-treatment with 9-cis-retinoic acid. nih.gov This suggests a complex interplay between 9-cis-retinoic acid and integrin-mediated adhesion pathways. nih.gov

The pro-adhesive effects of 9-cis-retinoic acid appear to be cell-specific, as demonstrated by varying levels of adhesion to sVCAM-Fc and ADAM28 Dis-Fc across different human immortal blood cell lineages. nih.gov Furthermore, the continued presence of 9-cis-retinoic acid is required to maintain this enhanced adhesion, as its removal leads to a return to baseline adhesion levels over time. nih.gov

The table below details the influence of 9-cis-retinoic acid on cellular adhesion:

| Cell Line | Ligand | Effect on Adhesion | Integrin Dependence | Reference |

| RPMI 8866 (B-cell) | sVCAM-Fc, ADAM28 Dis-Fc | Increased adhesion | Can be integrin-independent | nih.gov |

| K562 | Fibronectin, FN-120, Vitronectin | Restores troglitazone-decreased adhesion | Involves α5 integrin subunit | nih.gov |

Table of Compounds

Analytical and Synthetic Methodologies in 9 Cis 5,6 Epoxy 5,6 Dihydro Retinoic Acid Research

Advanced Chromatographic Separation Techniques

Chromatography is fundamental to isolating 9-cis-5,6-Epoxy-5,6-dihydro-retinoic acid from complex biological matrices and separating it from its various isomers.

High-Performance Liquid Chromatography (HPLC) is the cornerstone for the separation and quantification of retinoids, including the isomers of 5,6-Epoxy-5,6-dihydro-retinoic acid. The separation of retinoid isomers, which often differ only in the stereochemistry of their double bonds, is a significant analytical challenge. sciex.com Researchers have developed various HPLC methods, typically employing either normal-phase or reversed-phase chromatography, to achieve this separation. nih.gov

For instance, reversed-phase HPLC on a C18 column is commonly used to separate retinoic acid isomers. nih.gov Gradient elution with a mobile phase consisting of an organic solvent (like methanol (B129727) or acetonitrile) and a buffered aqueous solution allows for the resolution of compounds with different polarities. nih.govjfda-online.com The separation of 9-cis-retinoic acid from other isomers like all-trans-retinoic acid and 13-cis-retinoic acid has been successfully demonstrated using such systems. sciex.comnih.gov These established methods provide a strong foundation for developing specific protocols for this compound, which would be expected to elute earlier than its non-epoxidized parent compound in a reversed-phase system due to its increased polarity.

Quantification is typically achieved using UV detection, as the conjugated polyene system of retinoids results in strong ultraviolet absorbance. nih.gov For related compounds like 9-cis-retinoic acid, detection is often set around 348 nm. nih.gov The linearity of the detector response allows for accurate quantification over a range of concentrations, with methods validated for linearity, precision, and accuracy. nih.govomicsonline.org

Table 1: Examples of HPLC Conditions for Retinoic Acid Isomer Separation

| Parameter | Method 1 | Method 2 | Method 3 |

| Column | C18 | Silica Gel | C18 |

| Mobile Phase | Gradient of 70-89% organic solvent | Linear gradient of n-Hexane, 2-propanol, and glacial acetic acid | Isocratic, buffered to pH 5.2 |

| Detection | UV at 348 nm nih.gov | UV | UV and Fluorescence jfda-online.com |

| Analytes Separated | 9-cis-RA, 4-oxo-9-cis-RA, all-trans-RA, 13-cis-RA nih.gov | 13-cis-RA, 9-cis-RA, all-trans-RA, and their 4-oxo metabolites nih.gov | 13-cis-RA, all-trans-RA, Retinal, Retinol (B82714) jfda-online.com |

| Reference | Dzerk et al., 1998 nih.gov | Arima et al., 2007 nih.gov | Chen & Chen, 1996 jfda-online.com |

The formation of an epoxide ring at the 5,6-position of the β-ionone ring introduces two chiral centers (C5 and C6). Consequently, this compound can exist as a mixture of stereoisomers (enantiomers and diastereomers). Distinguishing between these stereoisomers is critical, as they may exhibit different biological activities.

Chiral chromatography is the definitive technique for resolving enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times. Common CSPs include those based on cyclodextrins, proteins, or polysaccharide derivatives. For a molecule like this compound, a derivatized cyclodextrin-based column (e.g., Astec CYCLOBOND™) could be effective, particularly in reversed-phase or polar organic modes. sigmaaldrich.com The selection of the appropriate CSP and mobile phase is determined empirically to achieve optimal resolution of the specific stereoisomers. While specific applications to this compound are not widely documented, the principles of chiral separation are directly applicable for its stereoisomer resolution. sigmaaldrich.com

Mass Spectrometry for Structural Elucidation and Quantification

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is an indispensable tool for the analysis of retinoids, offering unparalleled sensitivity and specificity.

Tandem mass spectrometry (MS/MS) is a powerful technique for identifying and quantifying metabolites in complex biological samples. researchgate.net In an LC-MS/MS workflow, after chromatographic separation, the analyte is ionized (e.g., by atmospheric pressure chemical ionization or electrospray ionization) and subjected to multiple stages of mass analysis. nasa.gov

For metabolite profiling, a precursor ion corresponding to the mass-to-charge ratio (m/z) of the target compound (e.g., protonated or deprotonated this compound) is selected in the first mass analyzer. This ion is then fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed in the second mass analyzer. The specific fragmentation pattern serves as a molecular fingerprint, enabling unambiguous identification. This technique was instrumental in the initial identification of 5,6-epoxyretinoic acid as a metabolite of retinoic acid. nih.gov

For quantification, Multiple Reaction Monitoring (MRM) is employed, where specific precursor-to-product ion transitions are monitored. omicsonline.org This method provides exceptional sensitivity and selectivity, allowing for the detection of retinoids at attomole levels. researchgate.net

Table 2: Exemplary MS/MS Transitions for Retinoid Quantification

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Polarity | Reference |

| 9-cis-Retinoic Acid | 299.4 | 255.2 | Negative | Singh et al., 2014 omicsonline.org |

| 4-oxo-9-cis-Retinoic Acid | 313.4 | 269.3 | Negative | Singh et al., 2014 omicsonline.org |

| Isotretinoin-d5 (Internal Standard) | 304.4 | 260.2 | Negative | Singh et al., 2014 omicsonline.org |

High-Resolution Mass Spectrometry (HRMS), using instruments like Orbitrap or time-of-flight (TOF) analyzers, provides highly accurate mass measurements, typically with errors of less than 5 parts per million (ppm). This precision allows for the determination of the elemental composition of a compound. For a newly isolated metabolite like this compound (molecular formula: C₂₀H₂₈O₃), HRMS can confirm its elemental formula by matching the measured accurate mass to the theoretical (calculated) mass. scbt.com This capability is crucial for distinguishing the compound from other potential metabolites or contaminants that may have the same nominal mass but a different elemental composition.

Molecular Formula: C₂₀H₂₈O₃

Nominal Mass: 316 Da

Monoisotopic (Exact) Mass: 316.20384 Da

An experimentally determined mass that closely matches the theoretical exact mass provides strong evidence for the assigned elemental formula.

Spectroscopic Characterization Methods (Excluding Basic Properties)

Beyond chromatography and mass spectrometry, spectroscopic methods provide detailed structural information.

UV-Vis Spectroscopy: The ultraviolet-visible spectrum of a retinoid is characteristic of its conjugated polyene system. The epoxidation at the 5,6-position disrupts the conjugation between the β-ionone ring and the polyene side chain. This leads to a hypsochromic (blue) shift in the maximum absorbance (λmax) compared to the parent 9-cis-retinoic acid. The identification of 5,6-epoxyretinoic acid was supported by its ultraviolet absorption spectrum. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are the most powerful methods for unambiguous structure elucidation.

¹H NMR: The proton NMR spectrum would provide key information. The signals corresponding to the protons on the epoxide ring (at C5 and C6) would appear in a characteristic region. The coupling constants and chemical shifts of the olefinic protons along the polyene side chain would confirm the 9-cis geometry of the double bond at C9.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, C=C stretches from the polyene chain, and C-O stretches associated with the epoxide functional group.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Connectivity

For 9-cis-retinoic acid, ¹H NMR spectroscopy reveals characteristic signals for the olefinic protons and the methyl groups. A Canadian patent for the synthesis of 9-cis-retinoids provides the following ¹H NMR data in CDCl₃: δ (ppm) 7.20 (dd, J=15.0 Hz, 1H), 6.65 (d, J=16.0 Hz, 1H), 6.28 (d, J=16.0 Hz, 1H), 6.25 (d, J=15.0 Hz, 1H), 6.06 (d, J=11.0 Hz, 1H), 5.80 (s, 1H), 2.35 (s, 3H), 2.05 (t, J=6.6 Hz, 2H), 2.01 (s, 3H), 1.75 (s, 3H), 1.64 (m, 2H), 1.49 (m, 2H), 1.04 (s, 6H). google.com

Upon epoxidation at the 5,6-position to form this compound, significant changes in the NMR spectrum are anticipated. The signals corresponding to the protons and carbons in the immediate vicinity of the epoxide ring would be most affected. The introduction of the epoxide ring would alter the chemical environment, leading to shifts in the signals of the methyl groups at C1 and C5, and the methylene (B1212753) groups at C2, C3, and C4.

Similarly, ¹³C NMR data for 9-cis-retinoic acid provides a baseline for predicting the spectrum of its 5,6-epoxy derivative. The expected shifts upon epoxidation would be crucial for confirming the presence and location of the epoxy group. Theoretical DFT calculations of NMR chemical shifts have been utilized for other conjugated systems like retinal isomers and could be a powerful tool for predicting the ¹³C NMR spectrum of this compound. nih.gov

Table 1: Representative ¹H NMR Chemical Shifts for 9-cis-Retinoic Acid

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity & Coupling Constant (J, Hz) |

| Olefinic Protons | 7.20, 6.65, 6.28, 6.25, 6.06, 5.80 | dd (15.0), d (16.0), d (16.0), d (15.0), d (11.0), s |

| Methyl Protons | 2.35, 2.01, 1.75, 1.04 | s, s, s, s |

| Methylene Protons | 2.05, 1.64, 1.49 | t (6.6), m, m |

Note: Data is for the parent compound, 9-cis-retinoic acid, as specific data for the 5,6-epoxy derivative is not available. google.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

UV-Vis spectroscopy is a key technique for analyzing the conjugated polyene system that acts as the chromophore in retinoids. The position of the maximum absorbance (λmax) is indicative of the extent of the conjugated system and is sensitive to the specific geometry of the double bonds and the presence of other functional groups.

For the parent compound, 9-cis-retinoic acid, the characteristic UV-Vis absorption maximum is observed at approximately 345 nm in ethanol. who.int The introduction of an epoxide at the 5,6-position disrupts the conjugation between the β-ionone ring and the polyene side chain. This interruption of the chromophore is expected to cause a hypsochromic (blue) shift in the λmax. Research on the isolation and identification of 5,6-epoxyretinoic acid confirmed this effect, noting a shift in the absorption spectrum upon epoxidation. nih.gov While a specific λmax for this compound is not explicitly documented in the reviewed literature, it would be expected to be at a shorter wavelength than that of 9-cis-retinoic acid.

Table 2: UV-Vis Absorption Maxima (λmax) of Related Retinoids

| Compound | λmax (nm) | Solvent |

| 9-cis-Retinoic Acid | 345 | Ethanol |

| This compound | Expected <345 | Not Specified |

Note: The λmax for this compound is an expected value based on the disruption of the conjugated system upon epoxidation. who.intnih.gov

Chemical Synthesis Approaches to this compound

The chemical synthesis of this compound presents significant challenges due to the need for stereocontrol at the 9-cis double bond and the 5,6-epoxide, as well as the inherent instability of the retinoid backbone.

Stereoselective Synthesis of the 9-cis Isomer and 5,6-Epoxide Moiety

The synthesis of the 9-cis isomer of retinoic acid often involves stereoselective methods to control the geometry of the double bonds. One patented method describes a synthesis of 9-cis-retinoic acid starting from β-ionone. google.com The formation of the 9-cis double bond can be achieved through various synthetic strategies, including Wittig-type reactions or by starting with precursors that already contain the desired stereochemistry.

Once 9-cis-retinoic acid is obtained, the 5,6-epoxide can be introduced. The epoxidation of the 5,6-double bond of retinoic acid has been reported in the context of metabolite synthesis. nih.gov This transformation is typically achieved using a peroxy acid, such as m-chloroperoxybenzoic acid (m-CPBA). The stereoselectivity of the epoxidation can be influenced by the directing effects of nearby functional groups, although the synthesis of a specific enantiomer would likely require an asymmetric epoxidation method or the use of a chiral starting material. The synthesis of racemic 5,6-epoxy-(E)-retinoic acid has been described, indicating the feasibility of this chemical transformation. researchgate.net

Preparation of Stable Isotope-Labeled Analogues for Metabolic Studies

Stable isotope-labeled analogues of retinoids are crucial for metabolic studies, allowing for their differentiation from endogenous compounds when using mass spectrometry. Deuterium (²H) and carbon-13 (¹³C) are the most commonly used isotopes.

The synthesis of these labeled compounds generally involves the use of a labeled starting material or reagent at a key step in the synthetic route. For instance, a deuterium-labeled version of 9-cis-retinoic acid, 9-cis-retinoic acid-d5, is commercially available, indicating that synthetic routes for its preparation have been developed. medchemexpress.com A patent also describes a method for synthesizing tritium-labeled 9-cis-retinoic acid, which, while not a stable isotope, highlights the feasibility of introducing labels into the molecule. google.com

The preparation of stable isotope-labeled this compound would logically follow the synthesis of the labeled 9-cis-retinoic acid precursor, followed by the epoxidation step as described previously. The position of the isotopic label would be determined by the specific labeled starting material used in the synthesis.

Strategies for Controlling Isomerization and Degradation during Synthesis and Storage

Retinoids, including 9-cis-retinoic acid and its derivatives, are notoriously sensitive to light, heat, and oxygen, which can lead to isomerization of the double bonds and oxidative degradation. The 5,6-epoxy group introduces an additional site of reactivity, particularly under acidic conditions, where it can be prone to rearrangement to the 5,8-oxy derivative. nih.gov

To mitigate these issues, several precautions are necessary during synthesis and storage. Reactions are often carried out under an inert atmosphere (e.g., nitrogen or argon) and in the dark or under yellow light to prevent photoisomerization. who.int The use of antioxidants, such as butylated hydroxytoluene (BHT), can also be employed to minimize oxidative degradation.

For storage, this compound should be kept at low temperatures, under an inert atmosphere, and protected from light. The choice of solvent can also be critical, as protic or acidic solvents may promote the degradation of the epoxide ring.

Investigations of 9 Cis 5,6 Epoxy 5,6 Dihydro Retinoic Acid in Preclinical Models

In Vitro Cellular Studies

Impact on Diverse Cell Lines with Defined Retinoid Receptor Status (e.g., MCF-7, NB4, T47D, HL-60)

The effects of 5,6-epoxyretinoic acid have been evaluated in several human cancer cell lines, which are characterized by their retinoid receptor expression. The all-trans isomer of 5,6-epoxyretinoic acid has been shown to induce growth arrest in both MCF-7 breast cancer cells and NB4 acute promyelocytic leukemia cells at a concentration of 1 µM. caymanchem.com

The parent compound, 9-cis-retinoic acid (9-cis-RA), has been more extensively studied and demonstrates a range of activities in these cell lines. In HL-60 human promyelocytic leukemia cells, 9-cis-RA treatment leads to a decrease in cell proliferation, an increase in cellular differentiation, and the induction of apoptosis. nih.govnih.gov Similarly, 9-cis-RA inhibits the growth of T47D breast cancer cells. who.int In MCF-7 cells, 9-cis-RA has been found to inhibit anchorage-independent growth. nih.gov For NB4 cells, which are sensitive to all-trans-retinoic acid, 9-cis-RA also effectively inhibits growth. who.int

Table 1: Effects of 5,6-Epoxyretinoic Acid and its Precursor on Human Cancer Cell Lines Press the button to generate an interactive table. Generate Interactive Table

| Compound | Cell Line | Cell Type | Observed Effect | Citation |

|---|---|---|---|---|

| all-trans-5,6-Epoxy-RA | MCF-7 | Breast Cancer | Growth Arrest | caymanchem.com |

| all-trans-5,6-Epoxy-RA | NB4 | Acute Promyelocytic Leukemia | Growth Arrest | caymanchem.com |

| 9-cis-Retinoic Acid | HL-60 | Acute Promyelocytic Leukemia | Decreased proliferation, increased differentiation, apoptosis | nih.govnih.gov |

| 9-cis-Retinoic Acid | T47D | Breast Cancer | Growth Inhibition | who.int |

| 9-cis-Retinoic Acid | MCF-7 | Breast Cancer | Inhibition of anchorage-independent growth | nih.gov |

Comparative Efficacy and Potency Against Other Retinoic Acid Isomers and Metabolites

Direct comparisons have revealed differences in potency between various retinoic acid isomers. In studies on human neuroblastoma cells, 9-cis-RA was found to be 5-to-10-fold more potent than all-trans-retinoic acid (ATRA) in its ability to inhibit proliferation and induce differentiation. nih.gov In contrast, for inducing the expression of specific genes like RAR-beta in neuroblastoma cells, ATRA was effective at nanomolar concentrations, whereas 10-fold higher concentrations of 9-cis-RA were needed for a comparable effect. nih.gov In HL-60 cells, 9-cis-RA was reported to be more potent than ATRA in inducing terminal differentiation-associated apoptosis. nih.gov

The biological activity of the epoxy metabolite appears to be significantly lower than its parent compound. In an in vivo study evaluating the promotion of growth in vitamin A-deficient rats, all-trans-5,6-epoxyretinoic acid was found to have only 0.5% of the activity of ATRA. nih.gov

Table 2: Comparative Potency of Retinoid Isomers and Metabolites Press the button to generate an interactive table. Generate Interactive Table

| Compound Comparison | Model System | Finding | Citation |

|---|---|---|---|

| 9-cis-RA vs. ATRA | Neuroblastoma cells | 9-cis-RA is 5-10x more potent for antiproliferative/differentiation activity. | nih.gov |

| 9-cis-RA vs. ATRA | HL-60 cells | 9-cis-RA is more potent in inducing apoptosis and downregulating Bcl-2. | nih.gov |

| 9-cis-RA vs. ATRA | Neuroblastoma cells | ATRA is more potent for inducing RAR-beta and CRABP II gene expression. | nih.gov |

Effects on Specific Molecular Markers of Cellular Responses (e.g., gene/protein expression, enzyme activities)

The molecular actions of retinoids are mediated through their interaction with nuclear receptors. All-trans-5,6-epoxyretinoic acid has been identified as an agonist for all isoforms of the retinoic acid receptor (RAR), with specific EC50 values of 77 nM for RARα, 35 nM for RARβ, and 4 nM for RARγ. caymanchem.com

The parent compound, 9-cis-RA, influences a variety of molecular markers. In HL-60 cells, its induction of apoptosis is correlated with an increase in tissue transglutaminase (type II) activity and the downregulation of the anti-apoptotic protein Bcl-2. nih.govnih.gov In neuroblastoma cells, 9-cis-RA enhances the mRNA levels of nuclear retinoic acid receptors alpha and beta and reduces N-myc mRNA expression. nih.gov It also induces the expression of retinoic acid receptor beta (RAR-beta) and cellular retinoic acid-binding protein (CRABP) II. nih.gov In rat hepatoma cells, 9-cis-RA is more effective than ATRA in upregulating the expression of the alpha-fetoprotein (AFP) gene, suggesting a crucial role for retinoid X receptors (RXRs) in this process. nih.gov

Table 3: Agonist Activity of all-trans-5,6-Epoxyretinoic Acid on RAR Isoforms Press the button to generate an interactive table. Generate Interactive Table

| Receptor Isoform | EC50 (nM) | Citation |

|---|---|---|

| RARα | 77 | caymanchem.com |

| RARβ | 35 | caymanchem.com |

Ex Vivo and Animal Model Research

Analysis of Endogenous Formation and Disposition in Animal Tissues

5,6-epoxyretinoic acid has been identified as an endogenous metabolite of retinol (B82714) under physiological conditions in rats. nih.gov An enzyme system that converts all-trans-retinoic acid into 5,6-epoxyretinoic acid has been described, with the highest concentrations found in the kidney, followed by the intestine, liver, and spleen. nih.gov In rat kidneys, the endogenous concentration of all-trans-5,6-epoxyretinoic acid was measured at 0.25 µM, which is significant compared to the 1.3 µM concentration of its precursor, all-trans-retinoic acid. nih.gov

The endogenous presence of 9-cis-retinoic acid, the precursor to 9-cis-5,6-epoxyretinoic acid, has been a subject of debate. While it was initially reported in animal tissues, some later studies were unable to detect it, leading to controversy over its status as a natural, physiologically relevant retinoid. researchgate.netnih.gov

Table 4: Endogenous Retinoid Concentrations in Rat Kidney Press the button to generate an interactive table. Generate Interactive Table

| Compound | Concentration (µM) | Citation |

|---|---|---|

| Retinyl palmitate | 8.7 | nih.gov |

| Retinol | 4.6 | nih.gov |

| all-trans-Retinoic acid | 1.3 | nih.gov |

Metabolic Fate and Biotransformation Pathways in Vivo

The in vivo metabolism of 5,6-epoxyretinoic acid has been investigated in vitamin A-deficient rats. Following administration, the major metabolite found in the small intestinal mucosa was identified as 5,6-epoxyretinoyl beta-glucuronide. nih.gov This glucuronide conjugate was also observed in the liver and intestinal contents. nih.gov

The metabolism of 5,6-epoxyretinoic acid is reportedly more rapid than that of retinoic acid. nih.gov A key finding is that the biotransformation of 5,6-epoxyretinoic acid does not lead to the production of retinoic acid, indicating that it is a terminal metabolic pathway. nih.gov The formation of glucuronide conjugates represents a major route for the elimination of retinoids. nih.gov

Table 5: Summary of 5,6-Epoxyretinoic Acid Metabolism In Vivo Press the button to generate an interactive table. Generate Interactive Table

| Aspect | Finding | Tissue Location | Citation |

|---|---|---|---|

| Major Metabolite | 5,6-epoxyretinoyl beta-glucuronide | Small intestinal mucosa, liver, intestinal contents | nih.gov |

| Metabolic Rate | More rapid than retinoic acid metabolism | - | nih.gov |

Assessment of Biological Activities in Relevant Animal Models (e.g., immune system modulation, developmental processes)

Direct investigations into the biological activities of 9-cis-5,6-Epoxy-5,6-dihydro-retinoic acid in animal models are not extensively documented in publicly available scientific literature. However, valuable insights can be inferred from preclinical studies conducted on structurally similar retinoids, namely its parent compound, 9-cis-retinoic acid, and a related epoxide, all-trans-5,6-epoxyretinoic acid. These studies provide a foundational understanding of the potential biological roles that this compound might play in immune modulation and developmental processes.

Immune System Modulation Insights from 9-cis-Retinoic Acid Studies

Preclinical research using animal models has demonstrated that 9-cis-retinoic acid (9cRA) is a potent regulator of the adaptive immune system. In a study involving BALB/c mice sensitized to ovalbumin (OVA), the administration of 9cRA was found to modulate the humoral immune response. Specifically, after an OVA recall, there was a significant reduction in specific IgE concentrations by an average of 57%, while IgA levels were strongly induced (a 20-fold increase). nih.gov The levels of IgG1, however, remained unchanged. nih.gov

These findings suggest that 9cRA can shift the allergic immune response towards a non-IgE condition. nih.gov The study also observed that 9cRA promoted the migration of specific B cells to the mesenteric lymph nodes. nih.gov Furthermore, in vitro studies with purified human B cells showed that 9cRA markedly reduced IgE production while enhancing IgA production. nih.gov

Table 1: Effects of 9-cis-Retinoic Acid on Humoral Immune Response in OVA-Sensitized Mice

| Parameter | Observation | Source |

|---|---|---|

| Specific IgE Concentration | Reduced by a mean of 57% after OVA recall. | nih.gov |

| Specific IgA Concentration | Strongly induced (20-fold increase) after OVA recall. | nih.gov |

| Specific IgG1 Concentration | Remained unchanged after OVA recall. | nih.gov |

| B Cell Migration | Promoted migration of specific B cells to mesenteric lymph nodes. | nih.gov |

Developmental Processes and Other Biological Activities

Evidence from studies on related retinoids suggests potential involvement in developmental processes. Retinoids, as a class, are known to be crucial for embryonic development by regulating genes important for cell proliferation, differentiation, and apoptosis. nih.gov Gene targeting studies have confirmed the fundamental role of retinoids in embryonic development. nih.gov

A study on all-trans-5,6-epoxyretinoic acid, an isomer of the epoxy form of retinoic acid, evaluated its potential to promote growth in vitamin A-deficient rats. The research found that all-trans-5,6-epoxyretinoic acid was 0.5% as active as all-trans-retinoic acid in this regard. nih.gov

Furthermore, 9-cis-retinoic acid has been shown to enhance in vivo lymphangiogenesis in various mouse models, including the trachea, matrigel (B1166635) plugs, and the cornea. nih.gov These studies indicate that 9cRA potently activates lymphangiogenesis and promotes lymphatic regeneration, presenting it as a promising agent in relevant therapeutic contexts. nih.gov

Table 2: Observed Biological Activities of Related Retinoids in Animal Models

| Compound | Animal Model | Biological Activity Observed | Source |

|---|---|---|---|

| 9-cis-Retinoic Acid | Mouse | Promotes in vivo lymphangiogenesis and enhances lymphatic vessel regeneration. | nih.gov |

| all-trans-5,6-Epoxyretinoic Acid | Vitamin A-deficient rat | Promoted growth (0.5% activity of all-trans-retinoic acid). | nih.gov |

While these findings on related compounds are informative, it is crucial to emphasize that the specific biological activities of this compound may differ. Further research focusing directly on this compound is necessary to fully elucidate its pharmacological profile in preclinical models.

Future Research Directions and Unanswered Questions

Comprehensive Elucidation of Enzymes and Genetic Factors Regulating 9-cis-5,6-Epoxy-5,6-dihydro-retinoic Acid Metabolism

A fundamental gap in our understanding of this compound lies in the precise identification and characterization of the enzymatic machinery responsible for its formation and degradation. While it is known that cytochrome P450 (CYP) enzymes are involved in the metabolism of retinoic acids, the specific CYP isoforms that catalyze the 5,6-epoxidation of 9-cis-retinoic acid have yet to be definitively identified. Future investigations should focus on screening various CYP families, such as CYP26, which is known to metabolize other retinoids, to pinpoint the key enzymes involved.

Furthermore, the genetic and epigenetic factors that regulate the expression of these metabolizing enzymes are crucial areas for exploration. Understanding how the transcription of these enzyme-encoding genes is controlled in different tissues and under various physiological and pathological conditions will provide insights into the localized and context-dependent production of this compound. Research into the promoter regions of these genes, the identification of key transcription factors, and the influence of microRNAs and other regulatory elements will be essential.

In-depth Structural Biology of this compound-Receptor Complexes

The biological effects of retinoids are primarily mediated through their binding to nuclear receptors, namely the Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs). While the crystal structure of 9-cis-retinoic acid bound to RXR has been elucidated, there is a complete lack of structural information regarding the interaction of this compound with these receptors.

Future research must prioritize the determination of the three-dimensional structures of this epoxy-metabolite in complex with RAR and RXR isoforms. Techniques such as X-ray crystallography and cryo-electron microscopy will be invaluable in revealing the precise molecular interactions, including hydrogen bonds and hydrophobic contacts, that govern binding affinity and specificity. Such structural data will be instrumental in understanding how the presence of the 5,6-epoxide group influences receptor conformation and the subsequent recruitment of co-activator or co-repressor proteins, ultimately shaping the transcriptional response.

Development of Advanced Biosensors and Imaging Techniques for Real-Time Monitoring

To fully comprehend the spatio-temporal dynamics of this compound within living cells and tissues, the development of sophisticated biosensors and imaging probes is imperative. Currently, no such tools exist for this specific metabolite.

A promising avenue for future research is the design and synthesis of fluorescent analogues of this compound. These probes, which would ideally retain the biological activity of the parent compound while exhibiting intrinsic fluorescence, would enable real-time visualization of its subcellular localization, trafficking, and interaction with target proteins using advanced microscopy techniques. nih.govacs.orglightox.co.uk The development of such tools would build upon existing successes in creating fluorescent probes for all-trans-retinoic acid. nih.govacs.org Furthermore, the application of mass spectrometry imaging could provide valuable information on the spatial distribution of this metabolite within tissues.

Exploration of Novel Biological Functions and Interplay with Other Signaling Pathways

The specific biological functions of this compound are largely unknown. It is plausible that this metabolite possesses unique activities distinct from its parent compound, 9-cis-retinoic acid. Future research should systematically investigate its effects on a wide range of cellular processes, including cell proliferation, differentiation, apoptosis, and inflammation, in various cell types and tissues.

Moreover, the potential interplay between this compound signaling and other major cellular signaling pathways warrants in-depth investigation. For instance, exploring its cross-talk with pathways such as those mediated by other nuclear receptors (e.g., vitamin D receptor, thyroid hormone receptor), growth factors, and cytokines could reveal novel regulatory networks. Unraveling these connections will be crucial for a comprehensive understanding of the physiological and pathophysiological roles of this retinoid metabolite.

Investigation of Stereoisomeric Specificity in Biological Activity beyond the 5,6-Epoxide Position

The 5,6-epoxide group of this compound introduces chiral centers, leading to the possibility of multiple stereoisomers. The biological activity of these different stereoisomers may vary significantly. Therefore, a critical area for future research is the stereoselective synthesis of each isomer and the subsequent evaluation of their individual biological activities.

This line of inquiry should include a detailed comparison of their binding affinities for RAR and RXR isoforms, their ability to activate or repress gene transcription, and their effects on cellular functions. Such studies will provide crucial insights into the structure-activity relationships of this class of molecules and may reveal that specific stereoisomers are responsible for distinct biological effects. This knowledge will be fundamental for any potential therapeutic applications of this compound or its derivatives.

Q & A

Q. What are the critical safety protocols for handling 9-cis-5,6-Epoxy-5,6-dihydro-retinoic Acid in laboratory settings?

- Methodological Answer :

- PPE Requirements : Wear nitrile gloves, lab coats, and eye protection (safety goggles) to mitigate skin and eye irritation risks. Use fume hoods to avoid inhalation of aerosols .

- Storage : Store in a tightly sealed container at 2–8°C in a well-ventilated, dry area. Avoid proximity to strong acids/alkalis or oxidizing agents to prevent hazardous reactions .

- Spill Management : Absorb spills with inert materials (e.g., diatomite) and decontaminate surfaces with ethanol. Dispose of waste via licensed hazardous waste facilities .

- Toxicity Mitigation : Conduct reproductive toxicity risk assessments if working with animal models, as the compound is classified under Reproductive Toxicity 1B .

Q. Which analytical techniques are recommended for validating the structural integrity of this compound?

- Methodological Answer :

- Chromatography : Use reverse-phase HPLC with UV detection (λ = 340–360 nm) to assess purity and isomer separation .

- Spectroscopy : Employ NMR (¹H and ¹³C) to confirm epoxy and dihydro-retinoic acid moieties. Mass spectrometry (ESI-MS) can verify molecular weight (584.87 g/mol) .

- Electrochemiluminescence (ECL) : Characterize redox properties using ruthenium-based complexes, as demonstrated in electrochemical studies .

Q. How can researchers optimize solubility for in vitro studies involving this compound?

- Methodological Answer :

Advanced Research Questions

Q. How can contradictory bioactivity data for this compound (e.g., hypoglycemic vs. null effects) be resolved?

- Methodological Answer :

- Dose-Response Studies : Conduct systematic dose-ranging experiments (e.g., 0.1–100 µM) to identify threshold effects. Include positive controls like insulin or metformin for hypoglycemic assays .

- Structural Validation : Confirm batch-to-batch consistency via LC-MS to rule out degradation products (e.g., retinoic acid isomers) influencing bioactivity .

- Mechanistic Profiling : Use RNA-seq or proteomics to identify downstream targets (e.g., PPARγ or RXR pathways) and contextualize divergent results .

Q. What experimental strategies are effective for studying the epoxy-ring reactivity of this compound in protein interactions?

- Methodological Answer :

- Nucleophilic Probes : Utilize cysteine-rich proteins (e.g., albumin) to test epoxy-ring opening reactions under basic conditions (pH 8–9). Monitor aromatization via UV-Vis spectroscopy .

- Kinetic Assays : Perform time-resolved fluorescence quenching to measure reaction rates with thiol-containing biomolecules .

Q. How can researchers model the environmental impact of this compound in ecotoxicology studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.